Ethanesulfonamide chemical properties and structure
Ethanesulfonamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanesulfonamide (CAS No. 1520-70-3) is a simple alkylsulfonamide that serves as a fundamental building block in organic synthesis and medicinal chemistry. Its sulfonamide moiety is a well-recognized pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. A thorough understanding of its chemical properties, structure, and reactivity is paramount for its effective utilization in the design and development of novel chemical entities. This technical guide provides an in-depth overview of the core chemical and structural characteristics of ethanesulfonamide, supported by experimental data and methodologies.
Chemical and Physical Properties
The physicochemical properties of ethanesulfonamide are summarized in the tables below, providing a quantitative basis for its handling, formulation, and application in various experimental settings.
Table 1: General and Physical Properties of Ethanesulfonamide
| Property | Value | Source(s) |
| Molecular Formula | C₂H₇NO₂S | [1] |
| Molecular Weight | 109.15 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 60 °C | [3] |
| Boiling Point | 214.9 ± 23.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in water | [2] |
| pKa | 10.81 ± 0.60 (Predicted) | |
| logP (XLogP3-AA) | -0.7 | [1] |
Table 2: Identifiers of Ethanesulfonamide
| Identifier | Value | Source(s) |
| CAS Number | 1520-70-3 | [1] |
| IUPAC Name | ethanesulfonamide | [1] |
| SMILES | CCS(=O)(=O)N | [1] |
| InChI | InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | [1] |
| InChIKey | ZCRZCMUDOWDGOB-UHFFFAOYSA-N | [1] |
Chemical Structure
The molecular structure of ethanesulfonamide consists of an ethyl group attached to a sulfonamide functional group. The sulfur atom is in a high oxidation state, double-bonded to two oxygen atoms and single-bonded to both the ethyl group's carbon and the nitrogen of the amide group.
Caption: 2D representation of the ethanesulfonamide molecule.
Experimental Protocols
Synthesis of Ethanesulfonamide (General Protocol)
Objective: To synthesize ethanesulfonamide from ethanesulfonyl chloride.
Materials:
-
Ethanesulfonyl chloride
-
Ammonium hydroxide (concentrated solution)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, dissolve ethanesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Transfer the mixture to a separatory funnel. If a biphasic mixture is present, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethanesulfonamide.
Purification by Recrystallization (General Protocol)
The crude product can be purified by recrystallization to obtain a higher purity solid.
Objective: To purify crude ethanesulfonamide by recrystallization.[4][5]
Materials:
-
Crude ethanesulfonamide
-
A suitable solvent or solvent pair (e.g., ethanol/water)[4]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Solvent Selection: Determine a suitable solvent in which the ethanesulfonamide is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. A common solvent system for sulfonamides is an ethanol/water mixture.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to dissolve the solid completely.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration to remove colored impurities.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be followed by placing the flask in an ice bath to maximize crystal yield.[4][5]
-
Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals, for instance, in a desiccator under vacuum, to remove any residual solvent.
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of ethanesulfonamide is expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, characteristic of an ethyl group. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group. The amine (NH₂) protons will appear as a broad singlet. For sulfonamides in general, the -SO₂NH- proton signal appears between 8.78 and 10.15 ppm.[1]
-
¹³C NMR: The carbon-13 NMR spectrum will display two distinct signals corresponding to the two carbon atoms of the ethyl group. The carbon atom directly attached to the sulfur will be deshielded and appear at a higher chemical shift (further downfield).[1]
Infrared (IR) Spectroscopy
The IR spectrum of ethanesulfonamide will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[1]
-
S=O stretching: Two strong absorption bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric), which are characteristic of the sulfonyl group.[1]
-
S-N stretching: A band in the region of 950-900 cm⁻¹.[1]
-
C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
Mass Spectrometry (MS)
The mass spectrum of ethanesulfonamide will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) is expected to involve the cleavage of the C-S and S-N bonds. Common fragments for sulfonamides can arise from the loss of SO₂.[6]
Signaling Pathways and Biological Activity
Currently, there is limited specific information in the scientific literature detailing the direct interaction of ethanesulfonamide with specific signaling pathways or its distinct biological activities. The biological effects of the broader sulfonamide class of compounds are vast and well-documented. For instance, certain sulfonamide-containing diuretics are known to interact with ion transporters like the Na-K-Cl cotransporter (NKCC1), which can, in turn, influence inflammatory pathways such as the NF-κB signaling pathway.[7]
The diagram below illustrates a generalized signaling pathway that can be influenced by some sulfonamide derivatives, highlighting the potential for this chemical class to modulate cellular processes. It is important to note that this is a general representation, and the specific involvement of ethanesulfonamide in this or any other pathway has not been definitively established.
Caption: Generalized pathway showing potential influence of some sulfonamides on NF-κB signaling.
Conclusion
Ethanesulfonamide is a fundamental organic compound with well-defined chemical and structural properties. While it serves as a valuable synthon for more complex, biologically active molecules, its own direct biological effects and interactions with cellular signaling pathways are not extensively documented. This guide provides a consolidated resource of its known characteristics and offers generalized experimental protocols that can be adapted for its synthesis and purification. Further research is warranted to explore the potential biological roles of this simple sulfonamide.
References
- 1. rsc.org [rsc.org]
- 2. Home Page [chem.ualberta.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
